Theaflavin - 4670-05-7

Theaflavin

Catalog Number: EVT-284140
CAS Number: 4670-05-7
Molecular Formula: C29H20O12
Molecular Weight: 564.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Theaflavin is a polyphenol found predominantly in black tea, derived from the plant Camellia sinensis [, ]. It belongs to a class of compounds known as theaflavins, which are reddish-orange pigments responsible for the characteristic color and taste of black tea [, , ]. Theaflavins are formed during the enzymatic oxidation of catechins, the primary polyphenols found in green tea, through the action of polyphenol oxidase and peroxidase [, , ].

Theaflavin, along with its galloylated derivatives, have garnered considerable attention in scientific research due to their reported biological activities, including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, antiviral, and antibacterial properties [, , , , , , , , ]. These potential health benefits make theaflavin a subject of interest in fields ranging from food science and nutrition to medicine and pharmacology.

2.1. Enzymatic Synthesis: This approach utilizes enzymes like polyphenol oxidase and peroxidase to oxidize catechins, mimicking the natural fermentation process [, , ]. Fresh tea leaves, immobilized enzymes, or purified enzyme preparations can be used as enzyme sources. Factors such as pH, temperature, and reaction time significantly influence the yield and composition of theaflavins obtained.

2.3. Semi-preparative High Performance Liquid Chromatography (HPLC):This method allows for the isolation and purification of individual theaflavin derivatives from crude theaflavin mixtures []. Optimized separation conditions using specific columns and eluents are crucial for achieving high purity of the isolated compounds.

Theaflavin-3-gallate

Compound Description: Theaflavin-3-gallate (TF3G) is a theaflavin derivative and a major black tea polyphenol. Like Theaflavin, it exhibits various pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects [, , , , , , , , , , ]. It is suggested to have a stronger binding affinity to lipid bilayers than Theaflavin due to its galloyl moiety [].

Theaflavin-3'-gallate

Compound Description: Theaflavin-3'-gallate (TF3'G), another major theaflavin derivative found in black tea, shares a similar structure and biological activities with Theaflavin and Theaflavin-3-gallate [, , , , , , , , ]. Interestingly, Theaflavin-3'-gallate exhibits more potent inhibitory effects on peptide transport in Caco-2 cells compared to Theaflavin and is suggested to activate the LKB1/AMPK pathway [].

Theaflavin-3,3'-digallate

Compound Description: Theaflavin-3,3'-digallate (TFDG) is a theaflavin derivative characterized by two gallate groups attached to the Theaflavin molecule [, , , , , , , , ]. This compound generally exhibits more potent biological activity than Theaflavin, likely due to increased hydrophobicity and binding affinity to target molecules. Research suggests it can be metabolized by gut microbiota into Theaflavin, TF3G, TF3'G, and other metabolites [].

(-)-Epicatechin

Compound Description: (-)-Epicatechin is a flavan-3-ol and a major catechin found abundantly in green tea [, , , ]. It serves as a precursor for the formation of Theaflavin and other theaflavins during black tea fermentation. It exhibits antioxidant and potential health benefits but generally less potent than Theaflavin [].

(-)-Epigallocatechin gallate

Compound Description: (-)-Epigallocatechin gallate (EGCG) is another important catechin found in green tea, known for its potent antioxidant and various biological activities []. Although not directly involved in Theaflavin formation, it is a significant component of black tea and contributes to its overall health benefits.

Gallic acid

Compound Description: Gallic acid is a phenolic acid and a hydrolysis product of theaflavins []. It possesses antioxidant and antimicrobial properties and contributes to the overall bioactivity of black tea.

Pyrogallol

Compound Description: Pyrogallol is a benzenetriol formed through the microbial metabolism of gallic acid in the gut []. It is an intermediate in the breakdown pathway of theaflavins and possesses antioxidant properties.

Overview

Theaflavin is a polyphenolic compound primarily found in black tea, produced through the oxidation of catechins during the fermentation process of tea leaves from the Camellia sinensis plant. This compound is notable for its vibrant red color and is associated with various health benefits, including anti-inflammatory, anti-cancer, and anti-obesity properties. Theaflavin exists in several forms, including theaflavin-3,3'-digallate, which is recognized for its potent biological activities.

Source and Classification

Theaflavins are derived from the oxidation of catechins, specifically epicatechin and epigallocatechin, facilitated by enzymes such as polyphenol oxidase and peroxidase during the processing of black tea. These compounds are classified as flavonoids, a subclass of polyphenols known for their antioxidant properties. Theaflavins can be categorized into several types based on their chemical structure, including:

  • Theaflavin (TF1)
  • Theaflavin-3-gallate (TF2a)
  • Theaflavin-3'-gallate (TF2b)
  • Theaflavin-3,3'-digallate (TF3)
Synthesis Analysis

Methods

The synthesis of theaflavins can be achieved through various methods:

  1. Enzymatic Synthesis: Utilizing enzymes such as polyphenol oxidase and peroxidase from tea leaves or other sources. For instance, horseradish peroxidase has been used effectively to catalyze the oxidation of catechins to produce different theaflavin derivatives .
  2. Chemical Synthesis: This involves using chemical oxidizing agents like potassium ferricyanide. A notable method includes combining epicatechin and epigallocatechin in an aqueous solution with oxidizing agents to yield crystalline forms of theaflavins .

Technical Details

Recent advancements have focused on optimizing conditions such as pH and temperature to enhance yield. For example, studies indicate that higher yields of theaflavins can be achieved at specific pH levels during enzymatic reactions . Additionally, biosynthetic pathways have been explored for non-enzymatic synthesis using biomimetic methods .

Molecular Structure Analysis

Structure

The molecular structure of theaflavin consists of a flavan-3-ol backbone with various hydroxyl groups attached. The general formula for theaflavin is C15H10O7C_{15}H_{10}O_{7}.

Data

  • Molecular Weight: Approximately 286.24 g/mol
  • Chemical Formula: C15H12O5 for Theaflavin; variations exist for its galloyl esters.

The structural configuration contributes to its unique properties and biological activities.

Chemical Reactions Analysis

Reactions

Theaflavins undergo various chemical reactions, primarily oxidation and reduction processes that lead to their formation from catechins. Key reactions include:

  • Oxidation of Catechins: Catalyzed by polyphenol oxidase or peroxidase.
  • Formation of Derivatives: Theaflavins can react further to form galloyl esters or other derivatives through esterification reactions.

Technical Details

Research has shown that different conditions affect the yield and type of theaflavins produced. For instance, using immobilized enzymes can enhance reaction efficiency and product purity .

Mechanism of Action

Process

The mechanism by which theaflavins exert their biological effects involves several pathways:

  1. Antioxidant Activity: Theaflavins scavenge free radicals, reducing oxidative stress.
  2. Anti-inflammatory Effects: They inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
  3. Metabolic Regulation: Theaflavins have been shown to influence lipid metabolism and glucose homeostasis .

Data

Studies indicate that the consumption of black tea rich in theaflavins correlates with reduced risks of chronic diseases such as cardiovascular diseases and diabetes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Reddish-brown crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Sensitive to light and heat; degradation can occur under prolonged exposure.
  • pH Sensitivity: Stability varies with pH; optimal activity is often found at slightly acidic conditions.

Relevant analyses show that maintaining appropriate conditions during extraction or synthesis is crucial for maximizing yield and preserving activity .

Applications

Scientific Uses

Theaflavins have garnered attention for their potential health benefits and applications in various fields:

  • Nutraceuticals: Used in dietary supplements targeting weight management and metabolic health.
  • Pharmaceuticals: Investigated for their anti-cancer properties in clinical trials.
  • Food Industry: Employed as natural colorants due to their vibrant hue and antioxidant properties.

Research continues to explore new applications, particularly in functional foods aimed at promoting health .

Properties

CAS Number

4670-05-7

Product Name

Theaflavin

IUPAC Name

3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one

Molecular Formula

C29H20O12

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1

InChI Key

IPMYMEWFZKHGAX-ZKSIBHASSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O

Solubility

Soluble in DMSO

Synonyms

THEAFLAVIN;THEAFLAVINE;Theaflavins;Theaflavin 1;6-trihydroxy-;Theaflavin, froM green tea;Theaflavin, 98%, from green tea;1,8-bis(3-alpha,5,7-trihydroxy-2-alpha-chromanyl)-5h-benzocyclohepten-5-one;5h-benzocyclohepten-5-one,1,8-bis(3-alpha,5,7-trihydroxy-2-alpha-chromanyl)-3,;3,4,6-Trihydroxy-1,8-bis(3α,5,7-trihydroxy-2α-chroManyl)-5H-benzocyclohepten-5-one

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O

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